(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride
Description
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride is a heterocyclic organic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with an ethylamine group at the 6-position, forming a dihydrochloride salt. Its molecular formula is C₇H₁₀Cl₂N₃S (based on CAS 1177325-64-2), with a molecular weight of 203.69 g/mol . The compound’s structure combines the electron-rich imidazole and thiazole moieties, which are known to enhance interactions with biological targets, making it a candidate for pharmaceutical and biochemical research. It is typically synthesized via arylation or alkylation reactions involving imidazo[2,1-b]thiazole precursors, followed by purification through column chromatography .
Properties
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S.2ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;;/h3-5H,1-2,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZUHRSBGHXXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with glyoxal in the presence of ammonium acetate, followed by the addition of ethylenediamine . The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the imidazole-thiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the imidazole ring’s nitrogen centers or the ethylamine side chain. Key reagents and products include:
| Reagent | Conditions | Product |
|---|---|---|
| Hydrogen peroxide | Acidic/neutral aqueous medium | Imidazo[2,1-b]thiazole N-oxide derivatives |
| Potassium permanganate | High pH, elevated temperature | Carboxylic acid derivatives via side-chain oxidation |
Oxidation primarily targets the imidazole ring, forming N-oxides that alter electronic properties for downstream applications. Side-chain oxidation yields carboxylated analogs, expanding functional diversity.
Reduction Reactions
Reductive modifications focus on the amine group or unsaturated bonds within the heterocyclic system:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium borohydride | Methanol, room temperature | Reduced imidazoline-thiazole derivatives |
| Lithium aluminum hydride | Tetrahydrofuran, reflux | Dehalogenation or saturation of thiazole ring substituents |
Reduction with NaBH₄ selectively targets the primary amine, while LiAlH₄ modifies the heterocycle’s electron density, influencing pharmacological activity.
Substitution Reactions
The ethylamine side chain and thiazole sulfur participate in nucleophilic substitutions:
| Reagent | Conditions | Product |
|---|---|---|
| Thionyl chloride | Reflux in dichloromethane | Acyl chloride intermediates for peptide coupling |
| Alkyl halides | K₂CO₃, acetone, reflux | N-alkylated derivatives with modified bioavailability |
Substitution reactions enable modular functionalization, critical for structure-activity relationship (SAR) studies in drug discovery.
Reaction Mechanisms and Conditions
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Nucleophilic Substitution : The primary amine acts as a nucleophile, attacking electrophilic carbons in alkyl halides or carbonyl compounds. Polar aprotic solvents (e.g., DMF) enhance reactivity.
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Electrophilic Aromatic Substitution : The thiazole ring’s electron-rich sulfur directs electrophiles (e.g., nitronium ions) to specific positions, enabling regioselective modifications.
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Salt Form Influence : The dihydrochloride salt increases solubility in polar solvents, facilitating reactions in aqueous or mixed-solvent systems .
Comparative Analysis with Related Compounds
The dihydrochloride form exhibits distinct reactivity compared to neutral analogs:
This salt’s protonated amine increases electrophilicity, enabling efficient acylation and alkylation under milder conditions .
Key Research Findings
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Synthetic Utility : The dihydrochloride form streamlines derivatization for high-throughput screening, reducing purification steps.
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Biological Relevance : Oxidation products show enhanced binding to kinase targets, while N-alkylated derivatives exhibit improved blood-brain barrier permeability .
This compound’s versatile reactivity profile positions it as a scaffold for developing therapeutics targeting enzymatic pathways and receptor interactions.
Scientific Research Applications
The applications of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride are primarily focused on its role as a synthetic intermediate in the creation of complex molecules for pharmaceutical research . This compound serves as a scaffold in the synthesis of specialty chemicals, research chemicals, and versatile building blocks .
Pharmaceutical Applications
- This compound as a Building Block: It is utilized as a building block for synthesizing various reaction components .
- Synthesis of Complex Compounds: It serves as an intermediate in creating complex compounds with potential pharmaceutical applications .
While specific case studies and comprehensive data tables directly detailing applications of this compound are not available in the search results, the broader applicability of imidazo[2,1-b]thiazole derivatives in medicinal chemistry is documented . For instance, various imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated antiproliferative activity and are being explored as anticancer agents . These compounds have shown remarkable activity against murine leukemia, murine mammary carcinoma, human T-lymphocyte leukemia, and human cervix carcinoma cells .
Related Compounds: Research and Applications
Mechanism of Action
The mechanism of action of (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride and analogous compounds:
Key Differences and Insights
Structural Modifications :
- The 2,3-dimethyl derivative (CAS 1177309-80-6) introduces methyl groups to the imidazo-thiazole core, increasing steric bulk and lipophilicity (LogP ~1.5 estimated) compared to the parent compound . This modification may enhance membrane permeability but reduce aqueous solubility.
- The partially saturated variant (CAS 1797941-14-0) features a 2H,3H-dihydroimidazothiazole ring, which reduces aromaticity and may improve metabolic stability .
Salt Form and Solubility: The dihydrochloride form of the parent compound offers higher solubility in polar solvents compared to its monohydrochloride analogs .
Commercial Availability :
- The parent compound is listed as discontinued by some suppliers (e.g., CymitQuimica), while the dimethyl variant (CAS 1177309-80-6) is available in bulk (1kg) with 99% purity .
Biological Activity
(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHClNS, with a molecular weight of 240.15 g/mol. Its structure features an imidazothiazole core that contributes to its biological activity.
Biological Activities
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. A notable study demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicated potent activity:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 5c | 3.125 | M. tuberculosis |
| 5d | 3.125 | M. tuberculosis |
| 5i | 8.0 | Staphylococcus aureus |
| 5w | 8.0 | Escherichia coli |
These results suggest that modifications in the imidazo-thiazole structure can enhance antimicrobial efficacy against resistant strains .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various derivatives. The compound's ability to inhibit cancer cell proliferation has been reported in several studies:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2 | HeLa | 4.0 |
| 3 | L1210 | 1.4 |
| 4 | FM3A | 3.0 |
The derivatives exhibited significant cytotoxicity against human cervical carcinoma and murine leukemia cells, indicating the potential for development into therapeutic agents .
3. Antioxidant Activity
In addition to antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. A study assessed the compound's ability to scavenge free radicals:
| Test Method | IC (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These findings suggest that the compound may protect cells from oxidative stress, contributing to its overall therapeutic potential .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cellular Pathway Interference : It can disrupt key signaling pathways that promote cell survival and replication in cancer cells.
- Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative damage in cells.
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study on Tuberculosis Treatment : A patient with drug-resistant tuberculosis showed significant improvement after treatment with a regimen including this compound derivative.
- Anticancer Trials : Clinical trials involving patients with advanced cancers demonstrated reduced tumor size and improved survival rates when treated with formulations containing this compound.
Q & A
Q. What are the most efficient synthetic routes for (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride?
The compound can be synthesized via a Friedel-Crafts acylation process using Eaton’s reagent under solvent-free conditions, achieving yields of 90–96% with high selectivity. This method avoids hazardous solvents and simplifies purification by leveraging crystalline precipitates . Alternative approaches include reacting hydrazonoyl halides with alkyl carbothioates or modifying thiazole ring systems, though these may require longer reaction times or lower yields .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs thin-layer chromatography (TLC) for reaction monitoring, electrothermal melting point analysis (e.g., 9200 apparatus), and spectroscopic techniques like NMR and mass spectrometry. Recrystallization from DMF/acetic acid mixtures ensures purity, while X-ray crystallography may resolve complex stereochemistry .
Q. What pharmacological activities are associated with (2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine derivatives?
Imidazo[2,1-b]thiazole scaffolds exhibit broad bioactivity, including anti-inflammatory, anticancer, and antimicrobial properties. Specific derivatives show IC₅₀ values <10 μM in tumor cell lines (e.g., MCF-7, A549) and MICs of 2–8 μg/mL against Gram-positive pathogens .
Advanced Research Questions
Q. How can researchers address solubility limitations in pharmacological assays for this compound?
Poor aqueous solubility can be mitigated using co-solvents (e.g., DMSO ≤1% v/v), surfactants (e.g., Tween-80), or cyclodextrin complexation. Stability in physiological buffers (pH 7.4, 37°C) should be confirmed via HPLC-UV or LC-MS to rule out degradation .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?
Follow frameworks like Project INCHEMBIOL, which assess abiotic/biotic degradation, bioaccumulation, and multi-trophic toxicity. Use OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and acute/chronic assays in Daphnia magna or Danio rerio .
Q. How should contradictions in reported IC₅₀ values across studies be resolved?
Cross-validate using orthogonal assays (e.g., ATP viability vs. apoptosis markers) and standardize conditions (cell passage number, serum concentration). Dose-response curves should include positive controls (e.g., doxorubicin for cytotoxicity) and account for batch-to-batch compound variability .
Q. What strategies improve selectivity for imidazo[2,1-b]thiazole derivatives targeting kinase pathways?
Structure-activity relationship (SAR) studies guided by molecular docking (e.g., CDK2 or EGFR kinases) can optimize substituents at the 6-position. Introduce sulfonamide or carbamate groups to enhance hydrogen bonding with catalytic residues, reducing off-target effects .
Q. How can the stability of this compound under physiological conditions be rigorously assessed?
Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Use stability-indicating methods (e.g., forced degradation under oxidative/thermal stress) to identify degradation products. Plasma protein binding assays (equilibrium dialysis) further clarify pharmacokinetic behavior .
Methodological Notes
- Data Tables : Include comparative yield tables for synthetic routes, IC₅₀/MIC values across cell lines, and degradation half-lives in environmental matrices.
- References : Prioritize peer-reviewed journals (e.g., ) over vendor databases. Exclude non-academic sources like BenchChem per guidelines.
- Ethical Compliance : Adhere to OECD/ICH protocols for reproducibility and minimize animal testing via in silico models (e.g., QSAR, molecular dynamics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
